molecular formula C17H16N4S2 B1663183 1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 433249-32-2

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No. B1663183
M. Wt: 340.5 g/mol
InChI Key: KDPSGIFCBZTBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a compound that has shown significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Antimicrobial Applications

  • Compounds structurally related to 1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione have shown potent activity against the gastric pathogen Helicobacter pylori, with one prototype displaying low minimal inhibition concentration values against various clinically relevant strains, including resistant strains (Carcanague et al., 2002).
  • Another study focused on synthesizing and testing benzimidazole derivatives for antimicrobial activities. The derivatives showed notable activity against a range of bacteria, highlighting the potential use of these compounds in antimicrobial applications (Ansari & Lal, 2009).

Synthesis and Structural Applications

  • Research on the intramolecular cyclization of related compounds has led to the formation of new structures that have potential applications in various chemical and pharmaceutical contexts (Savchenko et al., 2020).
  • The synthesis and crystal structures of benzimidazole-2-thione derivatives were studied, offering insights into their molecular structure and potential applications in material science and chemistry (El Ashry et al., 2015).

Antioxidant and Anticancer Applications

  • Benzimidazole derivatives have demonstrated antioxidant properties, indicating potential applications in reducing oxidative stress-related damages in biological systems (Kuş et al., 2008).
  • Some benzimidazole derivatives show significant in vitro cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment (Paul et al., 2015).

properties

CAS RN

433249-32-2

Product Name

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione

InChI

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

KDPSGIFCBZTBEZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

synonyms

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione;                               BRD2-interactive compound-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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